molecular formula C9H10O3 B156774 Methyl 2-(3-hydroxyphenyl)acetate CAS No. 42058-59-3

Methyl 2-(3-hydroxyphenyl)acetate

Cat. No.: B156774
CAS No.: 42058-59-3
M. Wt: 166.17 g/mol
InChI Key: AMDDOQIUPAINLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-hydroxyphenyl)acetate can be synthesized through several methods. One common method involves the reaction of styrene with formic acid to produce phenylethanol. This intermediate is then reacted with sodium hydroxide to form hydroquinone, which subsequently reacts with formic acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of 3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Preparation

The synthesis of Methyl 2-(3-hydroxyphenyl)acetate typically involves the transesterification of o-hydroxyphenylacetic acid with methanol. This reaction can be performed under mild conditions using acidic catalysts, resulting in high yields and minimal by-products .

Pharmaceutical Applications

This compound has been studied for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, including:

Anticancer Agents

Recent studies have highlighted the compound's role in synthesizing novel anticancer agents. For instance, derivatives of this compound have been shown to exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells, with IC₅₀ values comparable to established drugs like doxorubicin .

CompoundActivity (IC₅₀)
This compound derivative0.69 μM
Doxorubicin2.29 μM

HDAC Inhibitors

The compound has also been explored for its potential as a histone deacetylase (HDAC) inhibitor. Modifications to the methyl ester have led to the development of potent HDAC inhibitors that mimic peptide structures, enhancing their suitability for pharmaceutical applications .

Agrochemical Applications

This compound is an important intermediate in the synthesis of agrochemicals, particularly fungicides like Azoxystrobin. This compound is known for its effectiveness against various fungal diseases affecting crops without posing risks to groundwater or non-target organisms .

Case Study: Azoxystrobin Synthesis

The preparation of Azoxystrobin involves multiple steps where this compound acts as a key intermediate:

  • Step 1 : Synthesis of o-hydroxyphenylacetic acid methyl ester.
  • Step 2 : Reaction with dichloro pyrimidine derivatives to form a complex structure that exhibits fungicidal properties.

This method not only improves yield but also minimizes environmental impact by avoiding wastewater generation during the synthesis process .

Industrial Applications

This compound is utilized in various industrial processes, including:

  • Flavoring and Fragrance : The compound is used in the formulation of flavors and fragrances due to its pleasant aromatic profile.
  • Chemical Intermediates : It serves as a building block for synthesizing other organic compounds in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

  • Methyl 2-(2-hydroxyphenyl)acetate
  • Methyl 3-hydroxybenzoate
  • Methyl 4-hydroxyphenylacetate

Comparison: Methyl 2-(3-hydroxyphenyl)acetate is unique due to the position of the hydroxyl group on the aromatic ring, which influences its reactivity and interaction with other molecules. Compared to methyl 2-(2-hydroxyphenyl)acetate, the 3-hydroxy derivative has different steric and electronic properties, leading to variations in its chemical behavior and applications .

Biological Activity

Methyl 2-(3-hydroxyphenyl)acetate, a compound with the molecular formula C9H10O3, has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound features a hydroxy group positioned at the meta position relative to the acetate group. This structural arrangement is significant as it influences the compound's reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological properties.

Antioxidant Activity

The phenolic structure of this compound is associated with notable antioxidant properties . Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . Compounds derived from phenolic structures often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that related compounds can reduce COX-2 expression in cancer cells, suggesting a potential mechanism for mitigating inflammation .

Antimicrobial Activity

In addition to its antioxidant and anti-inflammatory effects, this compound has been evaluated for its antimicrobial activity . Preliminary studies indicate that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. As a ligand, it can bind to receptors or enzymes, modulating their activity and leading to various physiological responses. For instance, its antioxidant properties may stem from its ability to donate electrons to free radicals, neutralizing their harmful effects .

Study on Antioxidant Activity

A study investigated the antioxidant capabilities of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, highlighting the compound's potential as a natural antioxidant .

Anti-inflammatory Mechanism Exploration

In another study focusing on inflammatory responses, this compound was shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests that the compound may play a role in modulating immune responses and could be beneficial in conditions characterized by chronic inflammation .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Methyl 2-(4-hydroxyphenyl)acetatePara-hydroxylated derivativeDifferent anti-inflammatory profile
Methyl 2-(2-hydroxyphenyl)acetateOrtho-hydroxylated derivativeEnhanced antimicrobial activity
Methyl 3-hydroxybenzoateSimple benzoic acid derivativeStronger antioxidant effects

The differences in biological activities among these compounds can be attributed to their structural variations, particularly the position of hydroxyl groups which affects their interaction with biological targets.

Properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDDOQIUPAINLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194899
Record name Methyl 3-hydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42058-59-3
Record name Methyl 3-hydroxyphenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042058593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxyphenyl acetate
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Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxyphenylacetic acid (2 g, 13.2 mmol) in methanol (45 mL) was added concentrated H2SO4 (0.82 mL) and the mixture was heated at reflux for 18 h. Next, the solvent was removed and the residue was diluted with water and extracted with ethyl acetate. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed, to yield 1.54 g of the desired compound (yield: 71%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

10 g of 3-hydroxyphenylacetic acid are dissolved in 60 ml of methanol and 2.5 ml of sulphuric acid. The solution is heated at reflux for two hours. It is brought back to ambient temperature and the methanol is evaporated. The residue is taken up in a saturated K2CO3 solution. Extraction is carried out with AcOEt. The organic phase is dried over MgSO4, filtered and evaporated to dryness. 11.1 g of oil are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

To a solution of 3-hydroxyphenylacetate (2.0 g) in methanol (10 ml), 250 mg of tosic acid monohydrate and 2.9 ml of trimethoxymethane were added, and the reaction solution was heated to reflux for 5 hours. The reaction solution was cooled, and then the solvent was distilled off under reduced pressure. The residual residue was diluted with diethyl ether, washed with a saturated aqueous sodium bicarbonate solution, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (0:100-50:50)) to afford the title compound as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
tosic acid monohydrate
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-Hydroxyphenylacetic acid (75.3 g, 0.5 mol) was dissolved in methanol (900 mL). Concentrated sulfuric acid (2 mL) was added and the mixture refluxed for 5 hours. The solvent was evaporated and the residue dissolved in ethyl acetate (1000 mL) and washed with water (2×600 mL), brine, and dried (MgSO4). Solvent was evaporated to afford methyl 3-hydroxyphenylacetate as an oil (82 g, quantitative yield). 1H NMR (CDCl3) δ 7.2 (1H, t), 6.9-6.75 (3H, m), 5.5 (1H, br), 3.75 (3H, s), 3.63 (2H, s).
Quantity
75.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A catalytic quantity of concentrated sulphuric acid (1.0 ml) was added to a solution of (3-hydroxy)phenylacetic acid (17.38 g, 0.114 mol) in methanol (100 ml). The reaction mixture was stirred for 3 hours at room temperature and then concentrated in vacuo. The residue was partitioned between diethyl ether (200 ml) and a saturated aqueous solution of sodium hydrogen carbonate (200 ml). The ether phase was separated and washed with non-saturated sodium hydrogen carbonate solution (200 ml) and saturated brine solution (100 ml). The ether extract was dried over magnesium sulphate. The solvent was evaporated and the residue dried to afford methyl 3-hydroxyphenylacetate as an amber oil (18.61 g, 98%); δH (360 MHz, CDCl3) 3.58 (2H, s, CH2), 3.70 (3H, s, COOCH3), 5.54 (1H, br s, OH), 6.74 (2H, m, ArH), 6.81 (1H, d, J 8 Hz, ArH), 7.17 (1H, t, J 8 Hz, ArH).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
17.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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